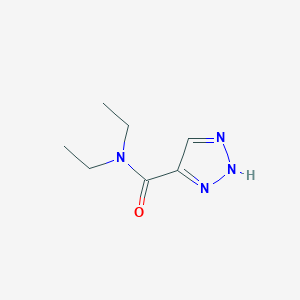
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step usually involves a substitution reaction where a difluorophenyl group is introduced to the piperidine ring.
Addition of the Trifluoroacetamido Group: This is typically done through an acylation reaction using trifluoroacetic anhydride or similar reagents.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetamido group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and difluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(3,4-difluorophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate
- tert-Butyl 4-(3,4-difluorophenyl)-3-amino-piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(3,4-difluorophenyl)-3-(trifluoroacetamido)piperidine-1-carboxylate apart from similar compounds is the combination of the trifluoroacetamido group and the difluorophenyl group on the piperidine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H21F5N2O3 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3,4-difluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21F5N2O3/c1-17(2,3)28-16(27)25-7-6-11(10-4-5-12(19)13(20)8-10)14(9-25)24-15(26)18(21,22)23/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
DTLRCSBKNDBJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)C(F)(F)F)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


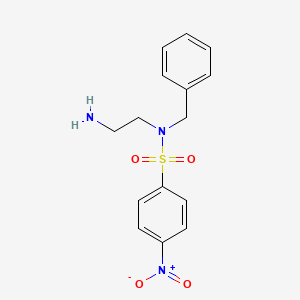
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
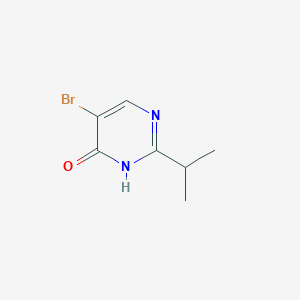
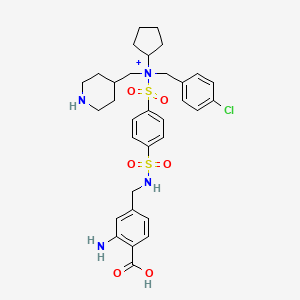

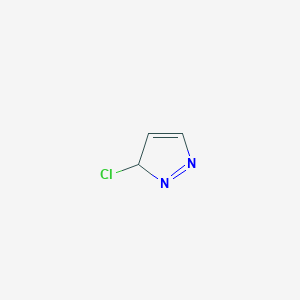
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
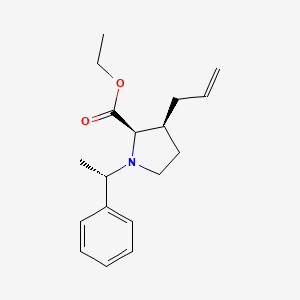

![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
